molecular formula C₃₆H₅₀ClN₃O₁₀S B1144862 N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine CAS No. 912569-84-7

N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine

Cat. No. B1144862
CAS RN: 912569-84-7
M. Wt: 752.31
InChI Key:
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Description

Synthesis Analysis

The synthesis of maytansine derivatives involves complex organic transformations. For instance, the synthesis of similar compounds has been achieved through multistep processes starting from simple precursors like 2-methoxy-6-nitroaniline, which undergoes various transformations including chlorination, acetylation, and alkylation to introduce the desired functional groups and build the complex maytansinoid structure (Elliott & Montgomery, 1978).

Molecular Structure Analysis

The molecular structure of maytansinoids features a 19-membered macrocyclic lactam ring, which is essential for their biological activity. The structure-activity relationship studies of maytansinoids have highlighted the importance of specific functional groups and stereochemistry in determining their potency as microtubule inhibitors. For example, modifications at the C3 position of the ester side chain have been shown to significantly impact the antitumor activity of maytansinoids, with specific configurations leading to enhanced cytotoxicity against cancer cells (Li et al., 2021).

Chemical Reactions and Properties

Maytansinoids undergo a variety of chemical reactions that are crucial for their mechanism of action and for the synthesis of ADCs. These reactions include the formation of thioether bonds in the case of non-cleavable linkers and the generation of free thiol species through intramolecular and intermolecular disulfide exchange reactions in the case of cleavable linkers. These chemical properties are essential for the stability and release of the cytotoxic payload in ADCs (Davis et al., 2012).

Physical Properties Analysis

The physical properties of maytansinoids, such as solubility, stability, and crystallinity, are critical for their formulation and delivery as part of ADCs. For example, the solubility of maytansinoids in aqueous and organic solvents influences their conjugation to antibodies and their subsequent pharmacokinetics and biodistribution in vivo.

Chemical Properties Analysis

The chemical properties of maytansinoids, including their reactivity, stereochemistry, and functional group compatibility, are key factors in their biological activity and therapeutic efficacy. The stereochemistry of the C3 ester side chain, in particular, plays a pivotal role in their interaction with tubulin and the suppression of microtubule dynamics, which is central to their anticancer activity (Lopus et al., 2010).

Scientific Research Applications

Phytochemical Research on Maytenus Genus

The genus Maytenus, part of the Celastraceae family, is notable for its traditional medicinal applications. Among the compounds isolated from Maytenus, maytansine and its derivatives, including N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine, are rare and exhibit remarkable bioactivities. The chemical and biological studies over the past 45 years have highlighted maytansine's anti-tumor, anti-bacterial, anti-inflammatory activities, and its potential in inhibiting HIV. These findings underscore the theoretical basis for the development and utilization of Maytenus-derived compounds in medicinal applications (Huang et al., 2021).

Cancer Therapy Development

In the context of advanced breast cancer treatment, the derivative known as trastuzumab emtansine (Kadcyla™) incorporates maytansine's potent microtubule inhibitory effects. This antibody-drug conjugate has shown significant efficacy in prolonging progression-free survival and overall survival in patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer who had previously undergone trastuzumab and taxane therapies. These findings emphasize the importance of maytansine derivatives in the development of targeted cancer therapeutics (Dhillon, 2014).

Epigenetic Impact and Therapeutic Potential

The investigation into the epigenetic mechanisms of isothiocyanates, including compounds related to maytansine, has shown their potential in cancer chemoprevention. These studies focus on histone deacetylase activity, DNA methylation, and the modulation of microRNAs, pointing to a multifaceted approach in targeting cancer at the molecular level. The research suggests that combining such agents with traditional chemotherapy or other epigenetic modifiers could offer promising avenues for cancer treatment and prevention (Gerhauser, 2013).

properties

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50ClN3O10S/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYHSTGTQYPYMT-UDXCHANISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50ClN3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154705356

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